Biotin-PEG1-azide
Description
Biotin-PEG1-azide is a cleavable 1 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
This compound is a cleavable 1-unit polyethylene glycol (PEG) linker employed in the synthesis of antibody-drug conjugates (ADCs) . It reacts with terminal alkynes via a copper-catalyzed click reaction to produce a stable triazole linkage .Molecular Structure Analysis
The molecular weight of this compound is 356.44 and its formula is C14H24N6O3S . The SMILES string representation is O=C(CCCC[C@@H]1SCC@@([H])[C@]1([H])NC2=O)NCCOCCN=[N+]=[N-] .Chemical Reactions Analysis
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 444.55 . It is recommended to store it at temperatures below 0°C .Mechanism of Action
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethoxy)ethyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c15-20-17-6-8-23-7-5-16-12(21)4-2-1-3-11-13-10(9-24-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBMDEIUGWVWEA-GVXVVHGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118138 | |
Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204085-48-2 | |
Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204085-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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